![molecular formula C22H22FN7O2 B2862192 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705135-42-7](/img/structure/B2862192.png)
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
The compound “(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a triazolopyrimidine ring and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The triazolopyrimidine ring system is a common feature in many biologically active compounds . The presence of fluorophenyl and oxadiazole groups further adds to the complexity of the molecule .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methodologies for synthesizing a wide range of compounds within this chemical family, emphasizing the creation of novel structures with potential biological activities. For instance, the development of a single pot dipolar cycloaddition reaction/Cope elimination sequence facilitated the synthesis of novel P2X7 antagonists, highlighting the significance of such chemical frameworks in drug development (Chrovian et al., 2018). Similarly, structural features of related compounds have been extensively studied using techniques like X-ray diffraction and FT-IR spectroscopy, providing insights into their molecular conformations and potential interactions with biological targets (Gumus et al., 2018).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer properties of these compounds have been a significant focus of research. For example, certain newly synthesized derivatives exhibited moderate effects against bacterial and fungal species, suggesting their potential as antimicrobial agents (Abdel‐Aziz et al., 2008). Moreover, specific compounds within this class demonstrated promising in vitro anticoronavirus and antitumoral activity, with studies indicating that structural modifications could fine-tune their biological properties toward either antiviral or antitumoral activities (Jilloju et al., 2021).
Potential Therapeutic Applications
Beyond their antimicrobial and anticancer potentials, these compounds have been explored for various therapeutic applications, including as P2X7 antagonists for the treatment of mood disorders. This exploration is exemplified by the selection of specific derivatives for clinical trials, underscoring the therapeutic relevance of the structural motifs present in these compounds (Chrovian et al., 2018).
properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O2/c1-13-10-14(2)30-22(24-13)26-20(27-30)21(31)29-9-5-6-15(12-29)11-18-25-19(28-32-18)16-7-3-4-8-17(16)23/h3-4,7-8,10,15H,5-6,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMCOGJQRPQRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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